molecular formula C10H10FN3 B2736033 5-fluoro-2-(4-methyl-1H-pyrazol-1-yl)aniline CAS No. 1006468-17-2

5-fluoro-2-(4-methyl-1H-pyrazol-1-yl)aniline

Cat. No.: B2736033
CAS No.: 1006468-17-2
M. Wt: 191.209
InChI Key: CRGKEWUUQNSPHF-UHFFFAOYSA-N
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Description

5-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)aniline is an organic compound with the molecular formula C10H10FN3. It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom and a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-(4-methyl-1H-pyrazol-1-yl)aniline typically involves the reaction of 5-fluoro-2-nitroaniline with 4-methyl-1H-pyrazole under specific conditionsCommon reagents used in these reactions include reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H2) for the reduction step, and bases like potassium carbonate (K2CO3) for the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: K2CO3 in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, 5-fluoro-2-(4-methyl-1H-pyrazol-1-yl)aniline is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds .

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents .

Medicine

In medicine, derivatives of this compound are explored for their potential anti-inflammatory, antimicrobial, and anticancer properties. The presence of the fluorine atom enhances the compound’s metabolic stability and bioavailability .

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure imparts desirable properties to the final products .

Mechanism of Action

The mechanism of action of 5-fluoro-2-(4-methyl-1H-pyrazol-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in the target proteins. This interaction can modulate the activity of the target, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-(4-methyl-1H-imidazol-1-yl)aniline
  • 5-Fluoro-2-(4-methyl-1H-tetrazol-1-yl)aniline
  • 5-Fluoro-2-(4-methyl-1H-pyrrol-1-yl)aniline

Uniqueness

Compared to similar compounds, 5-fluoro-2-(4-methyl-1H-pyrazol-1-yl)aniline is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties. These properties influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

5-fluoro-2-(4-methylpyrazol-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3/c1-7-5-13-14(6-7)10-3-2-8(11)4-9(10)12/h2-6H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGKEWUUQNSPHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=C(C=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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